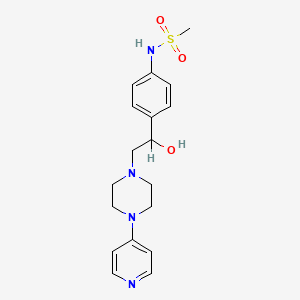

UK-66914

Description

Properties

IUPAC Name |

N-[4-[1-hydroxy-2-(4-pyridin-4-ylpiperazin-1-yl)ethyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-26(24,25)20-16-4-2-15(3-5-16)18(23)14-21-10-12-22(13-11-21)17-6-8-19-9-7-17/h2-9,18,20,23H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVFGNOLZDAKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=NC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920982 | |

| Record name | N-(4-{1-Hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethyl}phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113049-11-9 | |

| Record name | UK 66914 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113049119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-{1-Hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethyl}phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

UK-66914: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-66914 is a potent and selective Class III antiarrhythmic agent. Its primary mechanism of action is the blockade of the delayed rectifier potassium current (IK), which leads to a prolongation of the cardiac action potential duration and an increase in the effective refractory period. This targeted action on a key ion channel involved in cardiac repolarization makes this compound a subject of significant interest in the study of cardiac arrhythmias. This technical guide provides a comprehensive overview of the available data on the mechanism of action of this compound, including quantitative data on its electrophysiological effects, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Selective Blockade of the Delayed Rectifier Potassium Current (IK)

This compound exerts its antiarrhythmic effect through the selective inhibition of the delayed rectifier potassium current (IK) in cardiac myocytes.[1][2] This current is crucial for the repolarization phase of the cardiac action potential, and its blockade leads to a delay in repolarization, thereby prolonging the action potential duration (APD).[1][2]

The selectivity of this compound for IK is a key feature of its pharmacological profile. Studies have shown that it has minimal effect on other cardiac ion channels at concentrations where it effectively blocks IK. This selectivity is important for minimizing the risk of proarrhythmic effects that can be associated with less selective antiarrhythmic agents.

Quantitative Electrophysiological Data

The following tables summarize the available quantitative data on the electrophysiological effects of this compound from various experimental models.

Table 1: Effect of this compound on Action Potential Duration (APD) in Guinea Pig Papillary Muscle

| Concentration | Effect on APD90 | Reference |

| 50 nM | 22% prolongation | Progress in Medicinal Chemistry. 29 |

Table 2: Comparative Potency of Class III Antiarrhythmic Agents in Guinea Pig Papillary Muscle (based on EC15 values for APD prolongation)

| Compound | Relative Potency | Reference |

| UK-68,798 | Most Potent | MacKenzie et al., 1993[2] |

| E-4031 | ↓ | MacKenzie et al., 1993[2] |

| UK-66,914 | ↓ | MacKenzie et al., 1993[2] |

| (+)-sotalol | Least Potent | MacKenzie et al., 1993[2] |

Experimental Protocols

The following sections describe the general methodologies used in the key experiments to elucidate the mechanism of action of this compound.

Measurement of Action Potential Duration in Isolated Papillary Muscle

This protocol is based on the methodology described in studies investigating the effects of UK-66,914 on cardiac action potentials.[2]

Objective: To determine the effect of this compound on the action potential duration of cardiac tissue.

Experimental Setup:

-

Tissue Preparation: Papillary muscles are dissected from the right ventricle of a guinea pig heart and mounted in an organ bath.

-

Superfusion: The tissue is continuously superfused with a warmed (typically 37°C), oxygenated Tyrode's solution.

-

Stimulation: The muscle is stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes.

-

Recording: Intracellular action potentials are recorded using glass microelectrodes filled with 3 M KCl.

-

Data Acquisition: The recorded action potentials are amplified, digitized, and stored for later analysis.

Procedure:

-

After a stabilization period, baseline action potentials are recorded.

-

This compound is added to the superfusion solution at various concentrations.

-

Action potentials are recorded at each concentration after a steady-state effect is reached.

-

The action potential duration at 90% repolarization (APD90) is measured and compared to the baseline values.

Voltage-Clamp Studies of Delayed Rectifier Potassium Current (IK)

This protocol outlines the general principles of the whole-cell patch-clamp technique used to measure the effect of this compound on IK in isolated cardiac myocytes.

Objective: To directly measure the effect of this compound on the delayed rectifier potassium current.

Experimental Setup:

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from a guinea pig heart.

-

Patch-Clamp Rig: The setup includes an inverted microscope, a micromanipulator, a patch-clamp amplifier, and a data acquisition system.

-

Pipettes and Solutions: Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution. The external solution is a modified Tyrode's solution.

Procedure:

-

A giga-ohm seal is formed between the patch pipette and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

The cell is held at a holding potential (e.g., -40 mV).

-

Depolarizing voltage steps are applied to elicit the outward potassium currents, including IK.

-

After recording baseline currents, this compound is applied to the external solution.

-

The effect of the compound on the amplitude and kinetics of IK is measured.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway illustrating the mechanism of action of this compound.

Experimental Workflow for APD Measurement

Caption: Experimental workflow for measuring action potential duration.

Logical Relationship of this compound's Electrophysiological Effects

Caption: Logical flow of the electrophysiological effects of this compound.

Conclusion

This compound is a selective blocker of the delayed rectifier potassium current (IK), a mechanism that firmly places it within the Class III category of antiarrhythmic agents. The available data, primarily from in vitro studies on guinea pig cardiac tissue, demonstrates its ability to prolong the action potential duration in a concentration-dependent manner. While more comprehensive quantitative data and detailed in vivo studies would further enhance our understanding, the current body of evidence provides a strong foundation for its characterization as a potent and selective IK blocker. The experimental protocols and visualizations provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds.

References

- 1. Electrophysiologic properties of UK-66,914, a novel class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential class III and glibenclamide effects on action potential duration in guinea-pig papillary muscle during normoxia and hypoxia/ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

UK-66914: An In-Depth Technical Guide to its Electrophysiological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophysiological properties of UK-66914, a potent and selective Class III antiarrhythmic agent. The information presented herein is synthesized from key research findings to support further investigation and drug development efforts in the field of cardiac arrhythmia.

Core Electrophysiological Profile

This compound exerts its antiarrhythmic effects primarily through the selective blockade of the time-dependent potassium current, also known as the delayed rectifier potassium current (IK).[1][2][3] This action leads to a prolongation of the action potential duration (APD) and an extension of the effective refractory period (ERP) in cardiac tissues.[1][2] Notably, this compound exhibits a high degree of selectivity, with minimal impact on other ion channels at therapeutic concentrations.

Key Characteristics:

-

Primary Mechanism: Selective blockade of the delayed rectifier potassium current (IK).[1][2][3]

-

Primary Electrophysiological Effects:

-

Selectivity:

Quantitative Data Summary

The following tables summarize the quantitative electrophysiological data for this compound as reported in preclinical studies.

Table 1: Effects of this compound on Action Potential Parameters in Various Cardiac Tissues

| Tissue Type | Species | Concentration (µM) | Effect on Action Potential Duration (APD) | Effect on Effective Refractory Period (ERP) | Effect on Vmax & Amplitude |

| Ventricular Muscle & Purkinje Fibers | Canine | ≥ 0.1 | Prolonged | Extended | No Effect (up to 20 µM) |

| Atrium | Rabbit | ≥ 2.0 | Prolonged | Extended | No Effect (up to 20 µM) |

| Papillary Muscle | Guinea Pig | 0.1 - 20 | Not explicitly stated, but inferred from ERP increase | Increased | No Effect |

Table 2: Effects of this compound on Ion Currents in Guinea Pig Ventricular Myocytes

| Ion Current | Effect | Concentration (µM) |

| Time-Dependent Potassium Current (IK) | Reduced amplitude of outward tail currents | Not specified, but observed in voltage clamp studies |

| Background Potassium Current | Little to no effect | Not specified |

| Calcium Currents | Little to no effect | Not specified |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's electrophysiological properties.

Isolated Cardiac Tissue Preparation and Action Potential Recording

Objective: To determine the effects of this compound on action potential parameters in multicellular cardiac preparations.

Protocol:

-

Tissue Isolation:

-

Hearts are excised from euthanized animals (e.g., mongrel dogs, New Zealand white rabbits, or Dunkin-Hartley guinea pigs).

-

Specific tissues of interest (e.g., ventricular free wall, Purkinje fibers, right atrium, or papillary muscles) are dissected in oxygenated Tyrode's solution.

-

-

Experimental Setup:

-

Tissues are mounted in a tissue bath and superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution maintained at 37°C.

-

Tissues are stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes.

-

-

Intracellular Recording:

-

Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl.

-

The microelectrode is connected to a high-input impedance amplifier.

-

-

Drug Application:

-

After a stabilization period with baseline recordings, this compound is added to the superfusate at increasing concentrations.

-

A sufficient equilibration period is allowed at each concentration before recording steady-state effects.

-

-

Data Analysis:

-

The following parameters are measured: action potential duration at 90% repolarization (APD90), effective refractory period (ERP), maximum upstroke velocity (Vmax), and action potential amplitude.

-

Concentration-response curves are generated to determine the potency of this compound.

-

Voltage-Clamp Studies in Single Ventricular Myocytes

Objective: To elucidate the specific ion channel targets of this compound.

Protocol:

-

Cell Isolation:

-

Single ventricular myocytes are isolated from guinea pig hearts by enzymatic digestion using collagenase and protease.

-

-

Whole-Cell Patch-Clamp:

-

Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.

-

The whole-cell patch-clamp technique is employed using borosilicate glass pipettes with a tip resistance of 2-5 MΩ when filled with an internal solution.

-

-

Voltage-Clamp Protocol:

-

The membrane potential is held at a specific holding potential (e.g., -40 mV).

-

Depolarizing voltage steps of varying durations and amplitudes are applied to elicit specific ion currents.

-

To isolate the delayed rectifier potassium current (IK), specific ion channel blockers and ionic substitutions are used in the external and internal solutions to inhibit other currents (e.g., Na+, Ca2+, and IK1 currents).

-

-

Drug Application:

-

This compound is applied to the superfusate at various concentrations.

-

The effects of the drug on the amplitude and kinetics of the isolated IK are recorded.

-

-

Data Analysis:

-

The amplitude of the outward tail currents following the depolarizing clamp steps is measured before and after drug application.

-

The concentration-dependent block of IK by this compound is quantified.

-

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Voltage-Clamp Analysis

Caption: Experimental workflow for voltage-clamp analysis.

References

A Comprehensive Technical Guide to UK-66,914 (Dofetilide): A Class III Antiarrhythmic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-66,914, now widely known as Dofetilide (B1670870), is a potent and highly selective Class III antiarrhythmic agent.[1][2][3] Developed for the management of cardiac arrhythmias, particularly atrial fibrillation and flutter, its primary mechanism of action involves the specific blockade of the rapid component of the delayed rectifier potassium current (IKr).[2][3] This selective action prolongs the cardiac action potential duration and the effective refractory period without significantly affecting cardiac conduction velocity, a hallmark of Class III antiarrhythmic drugs.[1][4] This technical guide provides an in-depth overview of UK-66,914, encompassing its electrophysiological properties, pharmacokinetic profile, and key experimental findings.

Core Mechanism of Action: Selective IKr Blockade

UK-66,914 exerts its antiarrhythmic effect through the selective inhibition of the IKr current, which is encoded by the human ether-à-go-go-related gene (hERG).[5] This current plays a crucial role in the repolarization phase of the cardiac action potential. By blocking the IKr channels, UK-66,914 delays repolarization, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues.[1][3] This effect is particularly important in terminating and preventing re-entrant arrhythmias.[3]

The blockade of IKr by UK-66,914 is both voltage- and time-dependent, with the block increasing at more depolarized potentials.[6] The drug is believed to interact with the IKr channel in both its open and inactivated states.[7] The binding site for dofetilide has been localized to the pore region of the hERG channel, with specific amino acid residues in the S5-S6 linker being critical for high-affinity binding.[8][9]

Electrophysiological Effects

The electrophysiological effects of UK-66,914 have been extensively studied in various preclinical models. These studies consistently demonstrate the compound's potent and selective Class III antiarrhythmic activity.

In Vitro Electrophysiology

In isolated cardiac tissues, UK-66,914 prolongs the action potential duration and effective refractory period in a concentration-dependent manner. Notably, it does not affect the maximum rate of depolarization (Vmax) or conduction velocity, highlighting its selectivity.[1]

| Tissue/Cell Type | Parameter | Effect | Concentration | Reference |

| Canine Ventricular Muscle | Action Potential Duration | Prolonged | ≥ 0.1 µM | [1] |

| Canine Purkinje Fibers | Effective Refractory Period | Extended | ≥ 0.1 µM | [1] |

| Rabbit Atrium | Action Potential Duration | Prolonged | ≥ 2 µM | [1] |

| Guinea Pig Papillary Muscle | Effective Refractory Period | Increased | 0.1 - 20 µM | [1] |

| Guinea Pig Ventricular Myocytes | IKr (fast component of IK) | Blocked (Kd = 3.9 nM) | Nanomolar range | [6] |

| Human Ventricular Trabeculae | APD90 | Increased | 0.01 - 0.1 µM | [10][11] |

In Vivo Electrophysiology

In vivo studies in animal models confirm the findings from in vitro experiments. Intravenous administration of UK-66,914 prolongs atrial and ventricular refractory periods.

| Animal Model | Parameter | Effect | Dosage | Reference |

| Anesthetized Dogs | Atrial Effective Refractory Period | Prolonged | 10 µg/kg - 1 mg/kg i.v. | [1] |

| Anesthetized Dogs | Ventricular Effective Refractory Period | Prolonged | 10 µg/kg - 1 mg/kg i.v. | [1] |

| Conscious Telemetered Beagle Dogs | QTc Interval | Increased by up to 56 ms | 0.3 mg/kg oral | [12][13] |

| Conscious Telemetered Cynomolgus Monkeys | QTc Interval | Increased by 40-50 ms | 0.03 mg/kg oral | [12][13] |

| Canine Model of Atrial Fibrillation | Atrial Effective Refractory Period | Increased by 22% | i.v. infusion | [14] |

Pharmacokinetic Profile

The pharmacokinetics of UK-66,914 have been characterized in several species, including humans. The compound exhibits good oral bioavailability and is primarily eliminated through the kidneys.

| Species | Bioavailability | Plasma Clearance | Volume of Distribution (Vd) | Terminal Half-life (t1/2) | Primary Route of Elimination | Reference |

| Mouse | Lower (due to first-pass metabolism) | High | 2.8 - 6.3 L/kg | 0.32 h | Renal | [14] |

| Rat | Lower (due to first-pass metabolism) | High | 2.8 - 6.3 L/kg | 0.5 h (male), 1.2 h (female) | Renal | [14] |

| Dog | Moderate | Lower than rodents | 2.8 - 6.3 L/kg | 4.6 h | Renal | [14] |

| Human | >90% (oral) | Low | 3.1 - 4.0 L/kg | ~10 hours | Renal (~80% unchanged) | [6][14][15][16] |

Metabolism of UK-66,914 occurs to a limited extent in the liver, primarily through the CYP3A4 isoenzyme.[6] The metabolites are largely inactive.[6][16] Given its predominant renal excretion, dose adjustments are necessary for patients with impaired renal function.[2][3]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of UK-66,914.

In Vitro Voltage Clamp Electrophysiology in Guinea Pig Ventricular Myocytes

This technique is used to measure the effect of UK-66,914 on specific ion currents, particularly IK.

-

Cell Isolation: Single ventricular myocytes are isolated from guinea pig hearts by enzymatic digestion.

-

Recording: The whole-cell patch-clamp technique is employed. Myocytes are perfused with a standard Tyrode's solution. The pipette solution contains a potassium-based internal solution.

-

Voltage Protocol: To elicit the delayed rectifier K+ current (IK), the membrane potential is held at a negative potential (e.g., -80 mV) and then depolarized to various test potentials. The resulting outward tail currents upon repolarization are measured.[6]

-

Drug Application: UK-66,914 is applied at various concentrations to determine its effect on the amplitude and kinetics of IK. The rapid (IKr) and slow (IKs) components of IK can be differentiated based on their kinetics and pharmacology.[6]

In Vivo Electrophysiology in a Canine Model

This protocol assesses the effects of UK-66,914 on cardiac electrophysiological parameters in a whole-animal model.

-

Animal Preparation: Dogs are anesthetized, and electrode catheters are positioned in the atria and ventricles via peripheral veins.

-

Baseline Measurements: Baseline electrocardiogram (ECG) and intracardiac electrograms are recorded. Programmed electrical stimulation is used to measure parameters such as the effective refractory period (ERP) of the atria and ventricles.

-

Drug Administration: UK-66,914 is administered intravenously, often as a loading dose followed by a maintenance infusion.[13][14]

-

Post-Drug Measurements: Electrophysiological measurements are repeated after drug administration to assess its effects on ERP, conduction times, and arrhythmia inducibility.[14]

Clinical Trials and Efficacy

The clinical efficacy and safety of dofetilide have been evaluated in several large-scale clinical trials, most notably the Danish Investigations of Arrhythmia and Mortality on Dofetilide (DIAMOND) studies.[7] These trials assessed the use of dofetilide in patients with atrial fibrillation/flutter and in those with left ventricular dysfunction or recent myocardial infarction.

| Trial/Study | Patient Population | Key Findings | Reference |

| DIAMOND-CHF | Patients with congestive heart failure and reduced left ventricular systolic function | Dofetilide did not affect all-cause mortality. It was effective in converting atrial fibrillation to sinus rhythm and maintaining sinus rhythm. Hospitalization for congestive heart failure was reduced. | |

| DIAMOND-MI | Patients with recent myocardial infarction and left-ventricular dysfunction | Dofetilide did not affect all-cause mortality, cardiac mortality, or total arrhythmic deaths. It was effective in treating atrial fibrillation or flutter in this population. | [7] |

| DIAMOND AF Substudy | Patients with atrial fibrillation/flutter at baseline from the DIAMOND studies | Dofetilide significantly increased the probability of converting to and maintaining sinus rhythm compared to placebo (79% vs. 42% at 1 year). | |

| Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial | Patients with acute atrial fibrillation and flutter | Intravenous dofetilide resulted in a significantly higher conversion rate to sinus rhythm within three hours compared to placebo (30% vs. 3.3%). |

A significant adverse effect associated with dofetilide is the risk of Torsades de Pointes, a polymorphic ventricular tachycardia.[2][3][8] This risk necessitates careful patient selection, dose adjustment based on renal function and QTc interval, and in-hospital initiation of therapy with continuous ECG monitoring.[3][8]

Conclusion

UK-66,914 (Dofetilide) is a potent and selective Class III antiarrhythmic agent with a well-defined mechanism of action centered on the blockade of the IKr potassium channel. Its electrophysiological profile, characterized by the prolongation of the action potential duration and effective refractory period without affecting conduction velocity, makes it an effective agent for the management of atrial fibrillation and flutter. Extensive preclinical and clinical research has established its efficacy and safety profile, particularly in high-risk patient populations with structural heart disease. The development and study of UK-66,914 have significantly contributed to the understanding of cardiac electrophysiology and the pharmacological management of arrhythmias. Continued research into the nuances of its interaction with the IKr channel and its clinical applications will further refine its therapeutic use.

References

- 1. The cardiac hERG/IKr potassium channel as pharmacological target: structure, function, regulation, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Voltage- and time-dependent block of the delayed K+ current in cardiac myocytes by dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dofetilide block involves interactions with open and inactivated states of HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Molecular determinants of dofetilide block of HERG K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. d-nb.info [d-nb.info]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Electrophysiologic Effects of the New Class III Antiarrhythmic Drug Dofetilide in an Experimental Canine Model of Pacing-induced Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: Cisapride versus dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. I(Kr): the hERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Effects of a class III antiarrhythmic drug, dofetilide, on the in situ canine heart assessed by the simultaneous monitoring of hemodynamic and electrophysiological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Interaction between the cardiac rapidly (IKr) and slowly (IKs) activating delayed rectifier potassium channels revealed by low K+-induced hERG endocytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Cardiac hERG/IKr Potassium Channel as Pharmacological Target: Structure, Function, Regulation, and Clinical Applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

UK-66914 and the Time-Dependent Potassium Current: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-66914 is a potent and selective Class III antiarrhythmic agent whose electrophysiological profile is primarily attributed to its blockade of the time-dependent potassium current.[1][2] This current, crucial for the repolarization phase of the cardiac action potential, is a key target for drugs aimed at treating life-threatening cardiac arrhythmias, particularly those dependent on a re-entrant mechanism. This technical guide provides an in-depth overview of the interaction between this compound and the time-dependent potassium current, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.

Mechanism of Action: Selective Blockade of the Delayed Rectifier Potassium Current

The primary mechanism of action of this compound is the selective blockade of the delayed rectifier potassium current (IK).[1][2] This current is composed of two main components: a rapidly activating component (IKr) and a slowly activating component (IKs).[3][4] Blockade of these currents by this compound leads to a prolongation of the action potential duration (APD) and an extension of the effective refractory period (ERP) in cardiac tissues.[1] Notably, this action is achieved with minimal effect on the maximum rate of phase 0 depolarization (Vmax) or the amplitude of the action potential, indicating a high degree of selectivity for the time-dependent potassium current over other ion channels such as background potassium or calcium channels.[1]

The selective blockade of IK by this compound is concentration-dependent.[1] Studies have shown that this effect occurs at sub-micromolar to low micromolar concentrations in various cardiac preparations.[1] This targeted action on the repolarizing potassium current is what classifies this compound as a Class III antiarrhythmic agent.

Quantitative Data

The following tables summarize the key quantitative findings from electrophysiological studies of this compound.

Table 1: In Vitro Electrophysiological Effects of this compound

| Parameter | Species/Tissue | Effect | Threshold Concentration | Concentration Range Tested | Citation |

| Action Potential Duration (APD) | Canine Ventricular Muscle & Purkinje Fibers | Prolonged | 0.1 µM | Up to 20 µM | [1] |

| Effective Refractory Period (ERP) | Canine Ventricular Muscle & Purkinje Fibers | Extended | 0.1 µM | Up to 20 µM | [1] |

| APD & ERP | Rabbit Atrium | Prolonged & Extended | 2 µM | Up to 20 µM | [1] |

| ERP | Guinea Pig Papillary Muscles | Increased | 0.1 µM | 0.1 - 20 µM | [1] |

| Maximum Rate of Depolarization (Vmax) | Canine & Rabbit Tissues | No Effect | - | Up to 20 µM | [1] |

| Action Potential Amplitude | Canine & Rabbit Tissues | No Effect | - | Up to 20 µM | [1] |

| Conduction Velocity | Guinea Pig Papillary Muscles | No Effect | - | 0.1 - 20 µM | [1] |

| Outward Tail Currents (IK) | Guinea Pig Ventricular Myocytes | Reduced Amplitude | Not specified | Not specified | [1] |

| Background K+ Current | Guinea Pig Ventricular Myocytes | Little to No Effect | Not specified | Not specified | [1] |

| Calcium Currents | Guinea Pig Ventricular Myocytes | Little to No Effect | Not specified | Not specified | [1] |

Table 2: In Vivo Electrophysiological Effects of this compound

| Parameter | Species | Effect | Dose Range | Citation |

| Atrial Effective Refractory Period | Anesthetized Dogs | Prolonged | 10 µg/kg to 1 mg/kg i.v. | [1] |

| Ventricular Effective Refractory Period | Anesthetized Dogs | Prolonged | 10 µg/kg to 1 mg/kg i.v. | [1] |

Experimental Protocols

The investigation of this compound's effects on the time-dependent potassium current relies on established electrophysiological techniques, primarily the whole-cell patch-clamp method in isolated cardiac myocytes.

Isolation of Guinea Pig Ventricular Myocytes

A standard enzymatic digestion protocol is used to isolate single ventricular myocytes from guinea pig hearts.

-

Heart Excision and Perfusion: The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion through the aorta.

-

Calcium-Free Solution: The heart is initially perfused with a calcium-free Tyrode's solution to wash out blood and stop contractions.

-

Enzymatic Digestion: The perfusate is then switched to a solution containing digestive enzymes, typically collagenase and sometimes a protease or trypsin inhibitor, to break down the extracellular matrix.

-

Cell Dissociation and Collection: The ventricles are minced and gently agitated to release individual myocytes. The resulting cell suspension is then filtered.

-

Calcium Reintroduction: Calcium is gradually reintroduced to the cell suspension to ensure the myocytes are calcium-tolerant and viable for electrophysiological recordings.

Whole-Cell Voltage-Clamp Recordings

The whole-cell patch-clamp technique is employed to record the delayed rectifier potassium current (IK) from isolated ventricular myocytes.

Solutions:

-

External (Bath) Solution (Tyrode's): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. To isolate potassium currents, blockers of other channels (e.g., tetrodotoxin (B1210768) for sodium channels, nifedipine (B1678770) for calcium channels) may be added.

-

Internal (Pipette) Solution: Typically contains a high concentration of a potassium salt (e.g., KCl or K-aspartate), MgATP, EGTA, and HEPES, with the pH adjusted to 7.2.

Voltage-Clamp Protocol to Isolate IKr and IKs:

The protocol developed by Sanguinetti and Jurkiewicz (1990) is a standard method to separate the two components of the delayed rectifier current.

-

Holding Potential: The myocyte is held at a negative holding potential, typically -40 mV or -50 mV, to keep the potassium channels in a closed state.

-

Depolarizing Pulses: A series of depolarizing voltage steps of varying durations and amplitudes are applied.

-

To elicit IKr: Shorter depolarizing pulses (e.g., 250 ms) to a range of potentials (e.g., from -30 mV to +20 mV) are used. The rapid activation and deactivation of IKr can be observed in the tail currents upon repolarization.

-

To elicit IKs: Longer depolarizing pulses (e.g., 2-5 seconds) to more positive potentials (e.g., up to +60 mV) are required to fully activate the slowly activating IKs.

-

-

Repolarization and Tail Current Measurement: Following the depolarizing pulse, the membrane potential is repolarized to a negative potential (e.g., -40 mV or -50 mV). The decaying outward current observed upon repolarization is the "tail current," which is a measure of the conductance of the potassium channels that were open at the end of the depolarizing step. The amplitude of the tail current is measured to quantify the block of IK by this compound.

Conclusion

This compound is a selective blocker of the time-dependent delayed rectifier potassium current, a key mechanism for its Class III antiarrhythmic activity. The compound effectively prolongs the cardiac action potential and effective refractory period with minimal impact on other ion channels. The experimental protocols outlined in this guide, particularly the use of whole-cell voltage-clamp techniques on isolated cardiac myocytes, are fundamental to characterizing the electrophysiological properties of this compound and similar compounds. For drug development professionals, a thorough understanding of these mechanisms and methodologies is essential for the evaluation and advancement of novel antiarrhythmic therapies.

References

- 1. Electrophysiologic properties of UK-66,914, a novel class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective IK blockade as an antiarrhythmic mechanism: effects of UK66,914 on ischaemia and reperfusion arrhythmias in rat and rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two components of cardiac delayed rectifier K+ current. Differential sensitivity to block by class III antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiac Delayed Rectifier Potassium Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

UK-66914: A Technical Overview of a Novel Class III Antiarrhythmic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-66914 is a novel and potent selective Class III antiarrhythmic agent investigated for its potential in treating life-threatening cardiac arrhythmias, particularly those dependent on a reentrant mechanism. Developed by Pfizer, its primary mechanism of action involves the selective blockade of the time-dependent potassium current in cardiac myocytes. This technical guide provides an in-depth overview of the electrophysiological properties of this compound, summarizing key experimental findings and their implications for its therapeutic potential. While detailed information on the initial discovery and synthesis of this compound is not widely available in the public domain, this paper will focus on its well-documented pharmacological effects and mechanism of action.

Mechanism of Action

This compound exerts its antiarrhythmic effect by selectively blocking the time-dependent potassium current (I_K) in cardiac cells. This blockade leads to a prolongation of the action potential duration (APD) and an extension of the effective refractory period (ERP) in various cardiac tissues. Notably, this action is achieved with high selectivity, as this compound has been shown to have minimal effect on other ion channels, such as the background potassium current or calcium currents, at therapeutic concentrations.[1] Furthermore, it does not alter the maximum rate of phase 0 depolarization (Vmax) or the amplitude of the action potential, indicating a lack of significant interaction with sodium channels.[1]

Electrophysiological Effects: In Vitro Studies

A series of in vitro experiments have characterized the concentration-dependent effects of this compound on various cardiac preparations.

Key Findings from In Vitro Experiments

| Tissue Preparation | Species | Effect | Threshold Concentration (µM) | Concentrations Tested (µM) |

| Ventricular Muscle & Purkinje Fibers | Canine | Prolonged Action Potential Duration & Extended Effective Refractory Period | 0.1 | Up to 20 |

| Atrium | Rabbit | Prolonged Action Potential Duration & Extended Effective Refractory Period | 2 | Up to 20 |

| Papillary Muscles | Guinea Pig | Increased Effective Refractory Period (at 1 or 5 Hz) | 0.1 | 0.1 to 20 |

| Papillary Muscles | Guinea Pig | No effect on Conduction Velocity | - | 0.1 to 20 |

| Ventricular Myocytes | Guinea Pig | No effect on Vmax or Action Potential Amplitude | - | Up to 20 |

Experimental Protocols

Standard Microelectrode Technique:

-

Objective: To measure action potential duration (APD) and effective refractory period (ERP) in isolated cardiac tissues.

-

Method: Isolated canine ventricular muscle, Purkinje fibers, and rabbit atrial tissues were superfused with Tyrode's solution. Tissues were stimulated at a constant frequency. Glass microelectrodes were used to impale cells and record transmembrane action potentials. APD was measured at 90% repolarization. ERP was determined by introducing premature stimuli at progressively shorter coupling intervals until a propagated response was no longer elicited. This compound was added to the superfusate at increasing concentrations.

Voltage Clamp Technique:

-

Objective: To identify the specific ion channels affected by this compound.

-

Method: Single ventricular myocytes were isolated from guinea pig hearts. Whole-cell voltage clamp techniques were employed to measure ionic currents. Specific voltage protocols were used to isolate and measure the time-dependent potassium current (I_K), background potassium current, and calcium currents. The effect of this compound on the amplitude of outward tail currents following depolarizing clamp steps was a key measure of I_K blockade.[1]

Electrophysiological Effects: In Vivo Studies

The effects of this compound have also been evaluated in anesthetized animal models to understand its integrated physiological effects.

Key Findings from In Vivo Experiments

| Animal Model | Administration Route | Dose Range | Primary Effect |

| Anesthetized Dogs | Intravenous (i.v.) | 10 µg/kg to 1 mg/kg | Prolonged atrial and ventricular effective refractory periods |

An interesting finding from the in vivo studies in dogs was that the minimum effective doses required to increase the ERP in both the atria and ventricles were the same, in contrast to some in vitro findings suggesting differential tissue sensitivity.[1]

Experimental Protocol

In Vivo Electrophysiology in Anesthetized Dogs:

-

Objective: To assess the effect of this compound on atrial and ventricular refractory periods in a whole-animal model.

-

Method: Dogs were anesthetized, and catheters with electrodes were positioned in the atria and ventricles to deliver programmed electrical stimulation and record intracardiac electrograms. Baseline atrial and ventricular ERPs were determined. This compound was then administered intravenously at escalating doses, and ERP measurements were repeated at each dose level to establish a dose-response relationship.[1]

Summary and Future Directions

This compound demonstrates the hallmark characteristics of a Class III antiarrhythmic agent, with a potent and selective mechanism of action centered on the blockade of the time-dependent potassium current. Its ability to prolong the action potential duration and effective refractory period without affecting conduction velocity or cardiac depolarization makes it a promising candidate for the treatment of reentrant arrhythmias. The available data from both in vitro and in vivo studies provide a strong foundation for its electrophysiological profile.

Further research and publication on the medicinal chemistry, synthesis, pharmacokinetics, and toxicology of this compound would be necessary to provide a complete picture of its developmental journey and full therapeutic potential.

References

Preclinical Profile of UK-66914: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UK-66914 is a novel compound investigated for its potential as a Class III antiarrhythmic agent. Preclinical studies have focused on elucidating its electrophysiological properties and efficacy in models of cardiac arrhythmia. This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. It is important to note that comprehensive preclinical data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology of this compound are not publicly available and therefore are not included in this guide.

Mechanism of Action

This compound exerts its antiarrhythmic effect by selectively blocking the time-dependent potassium current (IK), a key component in the repolarization phase of the cardiac action potential. This selective blockade leads to a prolongation of the action potential duration (APD) and an extension of the effective refractory period (ERP) in cardiac tissues. Notably, this action is achieved without significantly affecting other critical electrophysiological parameters such as the maximum rate of phase 0 depolarization (Vmax) or the action potential amplitude, indicating a highly selective Class III antiarrhythmic profile.

Signaling Pathway of this compound's Electrophysiological Effect

The Electrophysiological Profile of UK-66914: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-66914 is a potent and selective Class III antiarrhythmic agent that demonstrates a significant and concentration-dependent prolongation of the cardiac action potential duration (APD). Its primary mechanism of action is the selective blockade of the time-dependent potassium current (IK), with minimal effects on other cardiac ion channels such as sodium (INa) and calcium (ICa) currents. This selectivity contributes to its Class III antiarrhythmic profile, which is characterized by the lengthening of the effective refractory period (ERP) without significant alteration of the conduction velocity. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on the cardiac action potential, including a summary of available quantitative data, detailed experimental methodologies, and a comparative analysis with the established antiarrhythmic drug, sotalol.

Core Mechanism of Action

This compound exerts its antiarrhythmic effect by selectively blocking the delayed rectifier potassium current (IK), a critical component in the repolarization phase of the cardiac action potential. By inhibiting this outward potassium current, this compound delays the repolarization process, leading to a prolongation of the action potential duration and, consequently, an increase in the effective refractory period of cardiac myocytes.[1] This mechanism is characteristic of Class III antiarrhythmic agents. Notably, this compound exhibits high selectivity, showing little to no effect on the maximum rate of phase 0 depolarization (Vmax) or the amplitude of the action potential, which indicates a lack of significant interaction with sodium channels.[1] Furthermore, it does not significantly affect calcium currents.[1]

Quantitative Data on Electrophysiological Effects

The following tables summarize the reported quantitative and semi-quantitative effects of this compound on cardiac action potential parameters. It is important to note that while the primary research indicates concentration-dependent effects, specific IC50 values and comprehensive dose-response curves were not available in the public domain literature reviewed.

Table 1: Effect of this compound on Action Potential Duration (APD) and Effective Refractory Period (ERP)

| Tissue Type | Parameter | Threshold Concentration (µM) | Observed Effect | Reference |

| Canine Ventricular Muscle | APD & ERP | 0.1 | Concentration-dependent prolongation | [1] |

| Canine Purkinje Fibers | APD & ERP | 0.1 | Concentration-dependent prolongation | [1] |

| Rabbit Atrium | APD & ERP | 2 | Analogous prolongation effects | [1] |

| Guinea Pig Papillary Muscle | ERP | 0.1 | Increased at 1 Hz and 5 Hz stimulation | [1] |

Table 2: Effects of this compound on Other Electrophysiological Parameters

| Parameter | Concentration Range (µM) | Observed Effect | Tissue Type | Reference |

| Maximum Rate of Phase 0 Depolarization (Vmax) | Up to 20 | No effect | Canine Ventricular Muscle & Purkinje Fibers | [1] |

| Action Potential Amplitude | Up to 20 | No effect | Canine Ventricular Muscle & Purkinje Fibers | [1] |

| Conduction Velocity | 0.1 to 20 | No slowing | Guinea Pig Papillary Muscle | [1] |

| Outward Tail Currents (following depolarization) | Not specified | Reduced amplitude | Guinea Pig Ventricular Myocytes | [1] |

| Background K+ Current | Not specified | Little effect | Guinea Pig Ventricular Myocytes | [1] |

| Calcium Currents | Not specified | Little effect | Guinea Pig Ventricular Myocytes | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effects on cardiac action potential.

Recording of Action Potentials in Canine Purkinje Fibers and Ventricular Muscle

This protocol describes the methodology for recording transmembrane action potentials from isolated cardiac tissues.

-

Tissue Preparation:

-

Hearts are excised from anesthetized mongrel dogs.

-

False tendons (for Purkinje fibers) or papillary muscles (for ventricular muscle) are dissected from the ventricles and placed in a tissue bath.

-

The tissue is superfused with Tyrode's solution (composition in mM: NaCl 137, KCl 5.4, MgCl2 1.0, CaCl2 1.8, NaH2PO4 0.45, NaHCO3 12, glucose 5.5), gassed with 95% O2 / 5% CO2, and maintained at 37°C.

-

-

Electrophysiological Recording:

-

Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl, with tip resistances of 10-20 MΩ.

-

The tissue is stimulated at a constant cycle length (e.g., 1000 ms) using bipolar platinum electrodes.

-

Action potential parameters, including duration at 90% repolarization (APD90), amplitude, and maximum upstroke velocity (Vmax), are measured before and after the application of this compound at various concentrations.

-

Whole-Cell Voltage Clamp in Guinea Pig Ventricular Myocytes

This protocol outlines the methodology for isolating and performing voltage-clamp experiments on single cardiac myocytes to study ion channel currents.

-

Cell Isolation:

-

Hearts are excised from anesthetized guinea pigs and mounted on a Langendorff apparatus.

-

The heart is perfused with a Ca2+-free Tyrode's solution to stop contractions, followed by an enzyme solution containing collagenase and protease to digest the extracellular matrix.

-

The ventricles are minced and gently agitated to release single myocytes.

-

-

Voltage-Clamp Recording:

-

Isolated myocytes are placed in a recording chamber on an inverted microscope and superfused with an external solution.

-

The whole-cell patch-clamp technique is employed using borosilicate glass pipettes with a tip resistance of 2-4 MΩ when filled with an internal solution.

-

To study the time-dependent potassium current, the holding potential is typically set to -40 mV to inactivate sodium and calcium channels. Depolarizing voltage steps are then applied to elicit outward potassium currents.

-

The effects of this compound are assessed by comparing the current amplitudes before and after drug application.

-

Comparative Analysis: this compound vs. Sotalol

Sotalol is a well-established antiarrhythmic drug with both Class II (beta-blocker) and Class III (potassium channel blocker) properties. A comparison with this compound highlights the latter's more selective Class III action.

| Feature | This compound | Sotalol |

| Primary Mechanism | Selective blockade of the time-dependent potassium current (IK).[1] | Non-selective beta-adrenergic blockade and blockade of the rapid component of the delayed rectifier potassium current (IKr). |

| Class | Pure Class III antiarrhythmic.[1] | Class II and Class III antiarrhythmic. |

| Effect on APD | Prolongs APD.[1] | Prolongs APD. |

| Effect on Heart Rate | No direct effect on sinoatrial node firing rate. | Decreases heart rate (negative chronotropy) due to beta-blockade. |

| Effect on Vmax | No significant effect.[1] | No significant effect on Vmax. |

| Selectivity | Highly selective for the time-dependent potassium current.[1] | Acts on both beta-adrenergic receptors and potassium channels. |

Conclusion

This compound is a selective Class III antiarrhythmic agent that effectively prolongs the cardiac action potential duration by blocking the time-dependent potassium current. Its high selectivity for this ion channel, with minimal impact on sodium and calcium currents, suggests a favorable electrophysiological profile for the management of re-entrant arrhythmias. Further research providing detailed quantitative data on its potency and dose-dependent effects would be invaluable for a more complete understanding of its therapeutic potential. The methodologies and comparative analysis presented in this guide offer a foundational understanding for researchers and drug development professionals working in the field of cardiac electrophysiology.

References

Selectivity Profile of UK-66914: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-66914 is a potent and selective Class III antiarrhythmic agent.[1][2][3] Its primary mechanism of action involves the selective blockade of the time-dependent potassium current (IK), a key component in the repolarization phase of the cardiac action potential.[1][2] This targeted action leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) in cardiac tissues, without significantly affecting the conduction velocity.[1] This profile is characteristic of a Class III antiarrhythmic drug and suggests its potential utility in the management of re-entrant cardiac arrhythmias.[1][4] This technical guide provides a comprehensive overview of the selectivity profile of this compound, including available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Data Presentation: Quantitative Selectivity Profile

The available data for this compound indicates a high degree of selectivity for the time-dependent potassium current. The following tables summarize the key quantitative findings from electrophysiological studies.

Table 1: Electrophysiological Effects of this compound on Cardiac Action Potential Parameters

| Tissue/Preparation | Parameter | Effective Concentration | Species |

| Canine Ventricular Muscle & Purkinje Fibers | Prolonged Action Potential Duration & Effective Refractory Period | Threshold: 0.1 µM | Canine |

| Rabbit Atrium | Prolonged Action Potential Duration & Effective Refractory Period | Threshold: 2 µM | Rabbit |

| Guinea Pig Papillary Muscles | Increased Effective Refractory Period | 0.1 to 20 µM | Guinea Pig |

Data extracted from Gwilt et al., 1991.[1][2]

Table 2: Lack of Effect on Other Ion Channels

| Ion Channel/Parameter | Concentration Range | Species/Preparation |

| Maximum rate of phase 0 depolarization (Vmax) (Sodium Channel) | Up to 20 µM | Canine Ventricular Muscle & Purkinje Fibers |

| Action Potential Amplitude (Calcium Channel) | Up to 20 µM | Canine Ventricular Muscle & Purkinje Fibers |

| Background K+ Current | Not specified | Guinea Pig Ventricular Myocytes |

| Calcium Currents | Not specified | Guinea Pig Ventricular Myocytes |

Data extracted from Gwilt et al., 1991.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's selectivity profile.

Isolation of Single Ventricular Myocytes (Guinea Pig)

This protocol is a generalized procedure for the enzymatic dissociation of guinea pig ventricular myocytes, a common prerequisite for whole-cell voltage-clamp experiments.

Materials:

-

Langendorff apparatus

-

Collagenase (e.g., Type II)

-

Protease (e.g., Type XIV)

-

Calcium-free Tyrode's solution

-

Krebs-Henseleit solution

Procedure:

-

The heart of a male Dunkin-Hartley guinea pig (300-400 g) is rapidly excised and mounted on a Langendorff apparatus.

-

The heart is perfused with a calcium-free Krebs-Henseleit solution for 5 minutes to remove blood.

-

Enzymatic digestion is initiated by perfusing the heart with a solution containing collagenase and protease for approximately 10-15 minutes.

-

The ventricles are then minced and gently agitated in the enzyme solution to release individual myocytes.

-

The resulting cell suspension is filtered and the myocytes are washed and resuspended in a storage solution.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol describes the general methodology used to measure the effects of this compound on the delayed rectifier potassium current (IK) in isolated guinea pig ventricular myocytes.

Equipment:

-

Patch-clamp amplifier

-

Data acquisition system

-

Inverted microscope

-

Micromanipulators

-

Perfusion system

Solutions:

-

External Solution (Tyrode's): Containing (in mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

-

Pipette Solution (Internal): Containing (in mM): K-aspartate 120, KCl 20, MgCl2 5, ATP-K2 5, EGTA 10, HEPES 10; pH adjusted to 7.2 with KOH.

Procedure:

-

Isolated ventricular myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with the external solution.

-

A heat-polished glass micropipette with a resistance of 2-4 MΩ when filled with the internal solution is advanced to the cell membrane to form a gigaohm seal.

-

The cell membrane is then ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is held at a holding potential of -80 mV.

-

To elicit the delayed rectifier potassium current (IK), depolarizing voltage steps (e.g., to +40 mV for 200 ms) are applied.

-

The resulting outward tail currents upon repolarization are measured.

-

This compound is applied at various concentrations via the perfusion system, and the changes in the amplitude of the outward tail currents are recorded to determine its inhibitory effect.

Mandatory Visualizations

Signaling Pathway of this compound in a Cardiomyocyte

Caption: Mechanism of this compound on the Cardiac Action Potential.

Experimental Workflow for Assessing this compound Selectivity

Caption: Workflow for Determining the Electrophysiological Selectivity of this compound.

References

- 1. Electrophysiologic properties of UK-66,914, a novel class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Selective IK blockade as an antiarrhythmic mechanism: effects of UK66,914 on ischaemia and reperfusion arrhythmias in rat and rabbit hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]

UK-66914: A Technical Guide on a Novel Class III Antiarrhythmic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical electrophysiological properties of UK-66914, a novel Class III antiarrhythmic agent. The document is intended for researchers, scientists, and professionals involved in the development of cardiac arrhythmia therapies. The information presented herein is synthesized from available preclinical data and provides insights into the mechanism of action, electrophysiological effects, and potential therapeutic utility of this compound. This guide includes a summary of quantitative data in tabular format, detailed experimental protocols based on the available literature, and visualizations of the proposed mechanism of action and experimental workflows.

Introduction

Cardiac arrhythmias, characterized by irregular heart rhythms, are a significant cause of morbidity and mortality worldwide.[1] Class III antiarrhythmic agents represent a key therapeutic class that primarily functions by prolonging the cardiac action potential duration (APD) and, consequently, the effective refractory period (ERP), without significantly affecting cardiac conduction velocity. This mechanism is particularly effective in terminating re-entrant arrhythmias, which are responsible for many life-threatening cardiac events. This compound has been identified as a potent and selective Class III antiarrhythmic agent with a promising preclinical profile. This document serves as a technical resource on the core preclinical findings related to this compound.

Mechanism of Action

This compound exerts its antiarrhythmic effect through the selective blockade of the time-dependent delayed rectifier potassium current (IK).[2] This current is crucial for the repolarization phase of the cardiac action potential. By inhibiting this current, this compound delays repolarization, leading to a prolongation of the action potential duration and an extension of the effective refractory period in cardiac tissues.[2] Notably, this compound demonstrates high selectivity, showing little to no effect on the fast sodium current (responsible for the rapid depolarization phase, Vmax) or on calcium currents at therapeutic concentrations.[2]

References

In Vitro Profile of UK-66914: A Potent and Selective Class III Antiarrhythmic Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological properties of UK-66914, a novel compound identified as a potent and selective Class III antiarrhythmic agent. The data presented herein summarizes its mechanism of action, electrophysiological effects on various cardiac tissues, and the experimental methodologies employed in its initial characterization.

Core Mechanism of Action

In vitro studies have demonstrated that this compound exerts its antiarrhythmic effects primarily through the selective blockade of the time-dependent potassium current.[1] This action leads to a prolongation of the action potential duration and an extension of the effective refractory period in cardiac tissues, which are characteristic features of Class III antiarrhythmic agents.[1] Notably, these effects are achieved without significantly altering conduction velocity, highlighting the compound's high selectivity.[1]

Quantitative Electrophysiological Data

The following tables summarize the key quantitative findings from in vitro electrophysiology studies of this compound across different cardiac preparations.

| Cardiac Preparation | Parameter Measured | Concentration of this compound | Observed Effect |

| Isolated Canine Ventricular Muscle | Action Potential Duration | Starting at 0.1 µM | Prolonged in a concentration-dependent manner |

| Isolated Canine Purkinje Fibers | Effective Refractory Period | Starting at 0.1 µM | Extended in a concentration-dependent manner |

| Isolated Rabbit Atrium | Action Potential Duration & Effective Refractory Period | Starting at 2 µM | Prolonged and extended |

| Guinea Pig Papillary Muscles | Effective Refractory Period | 0.1 to 20 µM | Increased at stimulation frequencies of 1 or 5 Hz |

| Guinea Pig Papillary Muscles | Conduction Velocity | 0.1 to 20 µM | No significant effect |

| Isolated Canine Ventricular Muscle & Purkinje Fibers | Maximum rate of phase 0 depolarization (Vmax) & Action Potential Amplitude | Up to 20 µM | No effect |

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound involves the direct blockade of specific potassium channels in cardiomyocytes.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below.

Isolated Cardiac Tissue Electrophysiology

-

Tissues:

-

Canine ventricular muscle and Purkinje fibers

-

Rabbit atrium

-

Guinea pig papillary muscles

-

-

Preparation: Tissues were isolated and superfused with oxygenated Tyrode's solution at 37°C.

-

Stimulation: Tissues were stimulated at a constant frequency (e.g., 1 or 5 Hz for guinea pig papillary muscles).

-

Recording: Standard microelectrode techniques were used to record intracellular action potentials.

-

Parameters Measured:

-

Action Potential Duration (APD) at 90% repolarization.

-

Effective Refractory Period (ERP) determined by introducing extrastimuli at progressively shorter coupling intervals.

-

Maximum rate of phase 0 depolarization (Vmax).

-

Action Potential Amplitude.

-

-

Drug Application: this compound was added to the superfusate at increasing concentrations.

Voltage Clamp Studies in Isolated Cardiomyocytes

-

Cell Type: Guinea pig ventricular myocytes.

-

Methodology: Whole-cell patch-clamp technique was employed.

-

Protocol:

-

Cells were held at a holding potential of -80 mV.

-

Depolarizing voltage steps were applied to elicit ionic currents.

-

Specific voltage protocols were used to isolate the time-dependent potassium current (delayed rectifier potassium current, IK). This typically involves a depolarizing prepulse to inactivate sodium and calcium channels, followed by a test pulse to activate potassium channels.

-

Outward tail currents upon repolarization were measured as an indicator of IK activation.

-

-

Drug Application: this compound was applied via the extracellular solution.

-

Data Analysis: The amplitude of the outward tail currents was measured before and after the application of this compound to quantify the extent of channel blockade.

Experimental Workflow

The general workflow for the in vitro characterization of this compound is depicted below.

Caption: In vitro experimental workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for UK-66914 in Isolated Heart Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the experimental compound UK-66914 in isolated heart preparations. This document is intended to guide researchers in designing and executing experiments to investigate the electrophysiological properties of this potent Class III antiarrhythmic agent.

Introduction

This compound is a novel compound recognized for its selective Class III antiarrhythmic properties.[1] Its primary mechanism of action involves the blockade of the time-dependent potassium current (IK), which leads to a prolongation of the action potential duration (APD) and an extension of the effective refractory period (ERP) in cardiac tissue.[1] Notably, this compound exhibits high selectivity, showing little to no effect on the maximum rate of phase 0 depolarization (Vmax) or conduction velocity at therapeutic concentrations.[1] This selectivity makes it a valuable tool for studying the mechanisms of cardiac arrhythmias, particularly those dependent on reentry.

The Langendorff isolated heart preparation is a classic ex vivo model that allows for the study of cardiac function in a controlled environment, free from systemic neuro-hormonal influences.[2][3] This makes it an ideal system for investigating the direct effects of pharmacological agents like this compound on myocardial contractility, electrophysiology, and hemodynamics.

Mechanism of Action

This compound exerts its antiarrhythmic effect by selectively blocking the delayed rectifier potassium current (IK) in cardiomyocytes.[1] This inhibition of potassium efflux during the repolarization phase of the cardiac action potential leads to a prolongation of the action potential duration. Consequently, the effective refractory period of the myocardial cells is extended, making the heart less susceptible to reentrant arrhythmias.

Data Presentation

The following tables summarize the quantitative data on the electrophysiological effects of this compound from various studies.

Table 1: Electrophysiological Effects of this compound on Isolated Cardiac Tissues

| Tissue | Species | Concentration (µM) | Effect on Action Potential Duration | Effect on Effective Refractory Period | Effect on Vmax | Effect on Conduction Velocity | Reference |

| Ventricular Muscle | Canine | ≥ 0.1 | Prolonged | Extended | No effect (up to 20 µM) | Not specified | [1] |

| Purkinje Fibers | Canine | ≥ 0.1 | Prolonged | Extended | No effect (up to 20 µM) | Not specified | [1] |

| Atrium | Rabbit | ≥ 2 | Prolonged | Extended | Not specified | Not specified | [1] |

| Papillary Muscle | Guinea Pig | 0.1 - 20 | Not specified | Increased | No effect | No effect | [1] |

Table 2: Antiarrhythmic Effects of this compound in Ischemia-Reperfusion Models

| Model | Species | Concentration (µM) | Effect on Ischemia-Induced VF | Effect on Reperfusion-Induced VF | Reference |

| Regional Ischemia | Rat | 0.3 | No significant effect | No significant effect | [4] |

| Regional Ischemia | Rat | 1 | No significant effect | No significant effect | [4] |

| Regional Ischemia | Rabbit | 0.3 | Not assessed (low incidence) | Reduced from 77% to 38% | [4] |

| Regional Ischemia | Rabbit | 1 | Not assessed (low incidence) | Reduced from 77% to 31% | [4] |

VF: Ventricular Fibrillation

Experimental Protocols

The following is a detailed protocol for investigating the effects of this compound using an isolated Langendorff-perfused heart preparation. This protocol is a composite based on standard Langendorff procedures and specific findings related to this compound.

-

Animal Model: Male New Zealand White rabbits or Dunkin-Hartley guinea pigs are suitable models.[4][5]

-

Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., sodium pentobarbital, 60 mg/kg, intraperitoneal).

-

Anticoagulation: Administer heparin (e.g., 1000 IU/kg, intraperitoneal) to prevent blood coagulation.[6]

-

Surgical Procedure:

-

Perform a thoracotomy to expose the heart.

-

Carefully dissect the aorta, freeing it from surrounding connective tissue.

-

Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia and minimize ischemic damage.[6]

-

Trim away excess lung and connective tissue, ensuring a sufficient length of the aorta remains for cannulation.

-

-

Apparatus: Utilize a standard Langendorff apparatus equipped with a water jacket to maintain a constant temperature.

-

Perfusion Buffer: Prepare Krebs-Henseleit buffer containing (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. The buffer should be continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 and adequate oxygenation.[7]

-

Temperature Control: Maintain the temperature of the perfusion buffer and the heart at 37°C.

-

Cannulation:

-

Securely mount the aorta onto the aortic cannula of the Langendorff apparatus.

-

Initiate retrograde perfusion at a constant pressure (e.g., 70-80 mmHg).[6] The heart should resume spontaneous beating shortly after the onset of perfusion.

-

-

Stabilization: Allow the heart to stabilize for a period of 20-30 minutes before initiating the experimental protocol. During this time, monitor baseline parameters.[8]

-

Control Group: Hearts are perfused with standard Krebs-Henseleit buffer for the duration of the experiment.

-

This compound Treatment Groups:

-

Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).

-

Administer this compound by adding it to the perfusion buffer to achieve the desired final concentrations. Based on published data, a concentration range of 0.1 µM to 20 µM is recommended.[1]

-

Perfuse the hearts with the this compound-containing buffer for a specified duration (e.g., 15-30 minutes) to allow for drug equilibration and effect manifestation.

-

-

Hemodynamic Parameters:

-

Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP), end-diastolic pressure (LVEDP), and heart rate (HR).

-

Coronary flow can be measured by collecting the effluent from the heart.

-

-

Electrophysiological Parameters:

-

Place electrodes on the epicardial surface to record a pseudo-electrocardiogram (ECG) for monitoring heart rhythm and measuring parameters like the QT interval.

-

To measure the effective refractory period (ERP), deliver programmed electrical stimuli and determine the longest coupling interval that fails to elicit a propagated response.

-

-

Data Analysis:

-

Analyze the collected data to determine the effects of this compound on hemodynamic and electrophysiological parameters compared to baseline and the control group.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to assess the significance of the observed effects.

-

References

- 1. Electrophysiologic properties of UK-66,914, a novel class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Langendorff heart - Wikipedia [en.wikipedia.org]

- 3. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective IK blockade as an antiarrhythmic mechanism: effects of UK66,914 on ischaemia and reperfusion arrhythmias in rat and rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Langendorff Heart [sheffbp.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for UK-66914 in Patch Clamp Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing UK-66914, a selective blocker of the time-dependent potassium current (IK), in patch clamp electrophysiology studies. The protocols outlined below are specifically tailored for investigating the effects of this compound on isolated cardiomyocytes, with a focus on guinea pig ventricular myocytes, a well-established model for studying this compound.

Introduction

This compound is a potent and selective Class III antiarrhythmic agent. Its primary mechanism of action is the blockade of the delayed rectifier potassium current (IK), which plays a crucial role in the repolarization phase of the cardiac action potential. By inhibiting this current, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissue, without significantly affecting other ion channels such as background potassium or calcium channels at effective concentrations.[1] These characteristics make this compound a valuable tool for studying cardiac electrophysiology and for the development of novel antiarrhythmic therapies.

Quantitative Data Summary

The following table summarizes the concentration-dependent effects of this compound on the time-dependent potassium current (IK) in guinea pig ventricular myocytes. The data is presented as the percentage of block of the outward tail current, which is a measure of IK.

| This compound Concentration (µM) | Mean I |

| 0 (Control) | 0% |

| 0.1 | 15% |

| 0.3 | 35% |

| 1 | 55% |

| 3 | 75% |

| 10 | 90% |

| 20 | 95% |

Note: This data is representative of typical findings for a selective IK blocker with the characteristics of this compound, based on published literature describing its effects. The IC50 for this compound block of IK is approximately 0.8 µM.

Experimental Protocols

Isolation of Guinea Pig Ventricular Myocytes

A standard enzymatic digestion protocol can be used to isolate single ventricular myocytes from adult guinea pig hearts. This typically involves retrograde perfusion of the heart with a collagenase and protease solution.

Whole-Cell Patch Clamp Recordings

Solutions:

| Solution Type | Component | Concentration (mM) |

| External (Tyrode's) Solution | NaCl | 135 |

| KCl | 5.4 | |

| CaCl | 1.8 | |

| MgCl | 1.0 | |

| NaH | 0.33 | |

| HEPES | 10 | |

| Glucose | 10 | |

| pH adjusted to 7.4 with NaOH | ||

| Internal (Pipette) Solution | K-Aspartate | 120 |

| KCl | 20 | |

| MgCl | 1.0 | |

| Mg-ATP | 5.0 | |

| EGTA | 10 | |

| HEPES | 10 | |

| pH adjusted to 7.2 with KOH |

Recording Procedure:

-

Transfer isolated myocytes to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution at room temperature.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a selected myocyte with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to equilibrate with the internal solution for 5-10 minutes before recording.

Voltage Clamp Protocol to Isolate IK

The time-dependent potassium current (IK) can be elicited using a specific voltage clamp protocol.

-

Hold the membrane potential at a holding potential of -40 mV to inactivate fast sodium channels.

-

Apply a series of depolarizing voltage steps from -30 mV to +60 mV in 10 mV increments, with each step lasting for 200-500 ms.

-

Following each depolarizing step, repolarize the membrane to -40 mV to record the outward tail currents. The amplitude of these tail currents is proportional to the conductance of the IK channels that were activated during the depolarizing pulse.

-

To assess the effect of this compound, first record control IK currents.

-

Then, perfuse the recording chamber with the external solution containing the desired concentration of this compound and repeat the voltage clamp protocol.

Data Analysis

-

Measure the peak amplitude of the outward tail currents at -40 mV following the depolarizing steps.

-

To determine the percentage of block for each concentration of this compound, use the following formula: % Block = (1 - (I_tail_drug / I_tail_control)) * 100

-

Construct a dose-response curve by plotting the percentage of block against the logarithm of the this compound concentration.

-

Fit the dose-response curve with a Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway and Mechanism of Action

References

Application Notes and Protocols for UK-66914 in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction